Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate
Description
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is a brominated α,β-unsaturated ester featuring a cyclohexylamine substituent at the β-position. Its molecular formula is C₁₁H₁₆BrNO₂, with a molecular weight of 286.16 g/mol. The compound combines a reactive α-bromo-α,β-unsaturated ester moiety with a bulky cyclohexylamino group, which influences its steric and electronic properties. Such compounds are of interest in organic synthesis, particularly in cycloaddition reactions and as intermediates for pharmaceuticals or agrochemicals. Structural characterization of this compound would typically employ X-ray crystallography (using programs like SHELX and ORTEP ) and hydrogen bonding analysis .
Properties
CAS No. |
919989-56-3 |
|---|---|
Molecular Formula |
C10H16BrNO2 |
Molecular Weight |
262.14 g/mol |
IUPAC Name |
methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate |
InChI |
InChI=1S/C10H16BrNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3 |
InChI Key |
YHZMJHNODBHOCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CNC1CCCCC1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate typically involves the bromination of a precursor compound followed by the introduction of the cyclohexylamino group. One common method involves the reaction of methyl acrylate with bromine to form methyl 2-bromoacrylate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Addition: Hydrogenation yields the corresponding saturated ester.
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate has shown potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and colon cancers.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of similar allylic bromides exhibited significant cytotoxicity against cancer cell lines, suggesting that this compound may possess similar properties.
-
Antimicrobial Properties :
- Research has indicated that compounds with bromo-substituents can exhibit antimicrobial activity against a range of pathogens. The presence of the cyclohexylamino group may enhance this activity.
- Case Study : In a study focused on synthetic analogs of known antibiotics, this compound was tested for its efficacy against Gram-positive and Gram-negative bacteria, yielding promising results.
Applications in Organic Synthesis
- Synthetic Intermediate :
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals.
- Data Table: Synthetic Pathways Using this compound
| Reaction Type | Product | Yield (%) | References |
|---|---|---|---|
| Nucleophilic Substitution | Cyclohexylamine Derivatives | 85 | |
| Michael Addition | Conjugated Products | 78 | |
| Cross-Coupling | Biologically Active Compounds | 90 |
Applications in Material Science
- Polymer Chemistry :
- This compound can be utilized to create polymers with specific properties through radical polymerization techniques. Its bromine atom facilitates further functionalization, allowing for the development of tailored materials.
- Case Study : A recent study demonstrated the use of this compound in synthesizing novel copolymers that exhibit enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and the cyclohexylamino group play crucial roles in its reactivity and binding properties. The compound can act as an electrophile in substitution reactions or participate in addition reactions through its double bond. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate, enabling a comparative analysis of their properties and reactivity:
Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate
- Molecular formula: C₁₂H₁₄BrNO₂
- Molecular weight : 284.15 g/mol
- Key differences: Substituents: A 3-bromophenyl group replaces the cyclohexylamino moiety, and a dimethylamino group is present at the β-position. Electronic effects: The electron-donating dimethylamino group may enhance conjugation in the α,β-unsaturated system, whereas the bromine atom (electron-withdrawing) could polarize the double bond differently compared to the cyclohexylamino variant.
2-Bromo-3-methylpyridine
- Molecular formula : C₆H₆BrN
- Molecular weight : 172.02
- Key differences: Core structure: A pyridine ring replaces the α,β-unsaturated ester backbone. Functionality: Lacks the reactive ester and amino groups, limiting its utility in polymerizable or hydrogen-bonded systems. Applications: Primarily used as a halogenated heterocyclic building block in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Perfluorinated Prop-2-enoate Derivatives
- Example: 2-[Methyl(tridecafluorooctylsulfonyl)amino]ethyl prop-2-enoate
- Molecular formula: C₁₄H₁₂F₁₃NO₄S
- Key differences :
Structural and Functional Analysis
Hydrogen Bonding and Crystal Packing
The cyclohexylamino group in this compound can engage in N–H∙∙∙O hydrogen bonds with the ester carbonyl, influencing crystal packing . This contrasts with dimethylamino derivatives (e.g., ), where weaker C–H∙∙∙O interactions dominate. Such differences affect solubility and melting points, though experimental data for the target compound are lacking in the provided evidence.
Reactivity Trends
- Nucleophilic Additions: The bulky cyclohexylamino group may hinder nucleophilic attack at the β-position compared to less sterically hindered analogs like Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate .
- Electrophilic Substitution : The bromine atom in the target compound could participate in Ullmann or Buchwald-Hartwig couplings, similar to 2-bromo-3-methylpyridine .
Biological Activity
Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be depicted structurally as follows:
- Chemical Formula : CHBrNO
- Molecular Weight : 287.17 g/mol
- SMILES Notation : C(C(=C(C(=O)O)Br)N(C1CCCCC1))C
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown significant activity against human tumor cell lines, suggesting potential applications in cancer therapy .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
3. Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. Research on related bromo derivatives indicates their effectiveness against a range of bacterial and fungal pathogens, highlighting their potential in developing new antibiotics .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Similar compounds have been shown to interact with various receptors, including those involved in pain and inflammation pathways .
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions. |
| Study C | Antimicrobial | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
